molecular formula C14H15N3O4 B5507610 1-[3-(4-NITROPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]ETHAN-1-ONE

1-[3-(4-NITROPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]ETHAN-1-ONE

Cat. No.: B5507610
M. Wt: 289.29 g/mol
InChI Key: ZDXJIFSLVPNOQI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[3-(4-NITROPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]ETHAN-1-ONE is a complex organic compound characterized by its unique spiro structure. This compound is notable for its potential applications in various fields, including chemistry, biology, and medicine. The presence of a nitrophenyl group and a diazaspiro structure contributes to its distinct chemical properties and reactivity.

Preparation Methods

The synthesis of 1-[3-(4-NITROPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]ETHAN-1-ONE typically involves multi-step organic reactions. One common synthetic route includes the cyclocondensation of α, β-unsaturated carbonyl compounds with substituted hydrazines under specific reaction conditions. The reaction is often catalyzed by acids or bases and may require heating or microwave irradiation to proceed efficiently . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.

Chemical Reactions Analysis

1-[3-(4-NITROPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]ETHAN-1-ONE undergoes various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group. Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various nucleophiles.

Scientific Research Applications

1-[3-(4-NITROPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]ETHAN-1-ONE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[3-(4-NITROPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]ETHAN-1-ONE involves its interaction with molecular targets such as enzymes and receptors. The nitrophenyl group can participate in π-π interactions, while the diazaspiro structure can form hydrogen bonds with biological macromolecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar compounds to 1-[3-(4-NITROPHENYL)-4-OXA-1,2-DIAZASPIRO[4.4]NON-2-EN-1-YL]ETHAN-1-ONE include other spiro compounds and nitrophenyl derivatives. Compared to these compounds, this compound is unique due to its specific combination of a nitrophenyl group and a diazaspiro structure, which imparts distinct chemical and biological properties .

Properties

IUPAC Name

1-[2-(4-nitrophenyl)-1-oxa-3,4-diazaspiro[4.4]non-2-en-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O4/c1-10(18)16-14(8-2-3-9-14)21-13(15-16)11-4-6-12(7-5-11)17(19)20/h4-7H,2-3,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDXJIFSLVPNOQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1C2(CCCC2)OC(=N1)C3=CC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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